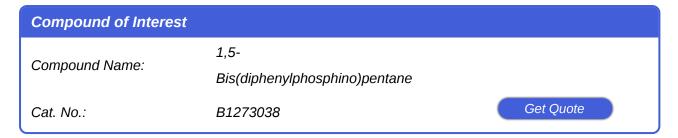


Commercial Availability and Technical Guide for 1,2-Bis(diphenylphosphino)propane (DPPPE)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, suppliers, and key applications of the chiral ligand 1,2-Bis(diphenylphosphino)propane (DPPPE). DPPPE is a crucial organophosphorus compound utilized as a bidentate phosphine ligand in asymmetric catalysis and various other areas of chemical synthesis, including drug development. This document details commercially available forms of its enantiomers, (R,R)-DPPPE and (S,S)-DPPPE, and presents a survey of its applications with a focus on experimental methodologies and reaction mechanisms.

Commercial Availability and Suppliers

The enantiomers of DPPPE, (R)-(+)-1,2-Bis(diphenylphosphino)propane ((R)-PROPHOS) and its (S)- counterpart, are available from several fine chemical suppliers. The commercial availability of the (R,R)-enantiomer is more readily documented in supplier catalogs.

Table 1: Commercial Suppliers and Specifications of (R,R)-DPPPE



Supplier	Product Name	CAS Number	Purity	Available Quantities
Sigma-Aldrich	(R)-(+)-1,2- Bis(diphenylphos phino)propane	67884-32-6	98%	250 mg, 1 g
Strem Chemicals	R-(+)-1,2- Bis(diphenylphos phino)propane, 99% (R)- PROPHOS	67884-32-6	99%	Inquire for quantities[1]

Table 2: Physical and Chemical Properties of (R,R)-DPPPE

Property	Value	Reference
Molecular Formula	C27H26P2	
Molecular Weight	412.44 g/mol	
Melting Point	71-73 °C (lit.)	
Optical Activity	$[\alpha]$ 20/D +184°, c = 1 in acetone	
Appearance	Solid	

Information regarding the commercial availability of the (S,S)-enantiomer is less prevalent in readily accessible catalogs. Researchers interested in this enantiomer may need to inquire with custom synthesis service providers or the suppliers listed above.

Applications in Asymmetric Catalysis

DPPPE is a well-established ligand in transition metal-catalyzed reactions, particularly in asymmetric hydrogenation. Its C2-symmetric chiral backbone allows for the creation of a chiral environment around the metal center, leading to high enantioselectivity in the reduction of prochiral substrates.



Asymmetric Hydrogenation of Alkenes

Rhodium complexes of chiral phosphine ligands like DPPPE are highly effective for the asymmetric hydrogenation of various alkenes, a key transformation in the synthesis of chiral drugs and drug intermediates.[2][3] The general mechanism involves the coordination of the olefin to the chiral rhodium-DPPPE complex, followed by the stereoselective addition of hydrogen.

Experimental Protocol: General Procedure for Asymmetric Hydrogenation

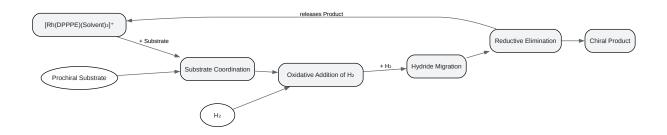
A typical experimental setup involves the following steps:

- Catalyst Preparation: In an inert atmosphere (e.g., a glovebox), a rhodium precursor, such as [Rh(COD)₂]BF₄, is dissolved in a degassed solvent (e.g., methanol, dichloromethane). To this solution, a stoichiometric amount of the chiral DPPPE ligand is added. The mixture is stirred at room temperature to allow for the formation of the active catalyst complex.
- Reaction Setup: The substrate to be hydrogenated is dissolved in the same or a compatible solvent in a high-pressure reactor.
- Hydrogenation: The catalyst solution is transferred to the reactor. The reactor is then sealed, purged with hydrogen gas, and pressurized to the desired hydrogen pressure.
- Reaction Monitoring and Work-up: The reaction is stirred at a specific temperature until
 completion, which is monitored by techniques like TLC or GC/HPLC. Upon completion, the
 pressure is released, and the solvent is removed under reduced pressure. The product is
 then purified using column chromatography or crystallization.

The efficiency and enantioselectivity of the hydrogenation are influenced by factors such as the solvent, temperature, hydrogen pressure, and the specific structure of the substrate.

Catalytic Cycle of Rhodium-Catalyzed Asymmetric Hydrogenation





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A simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.

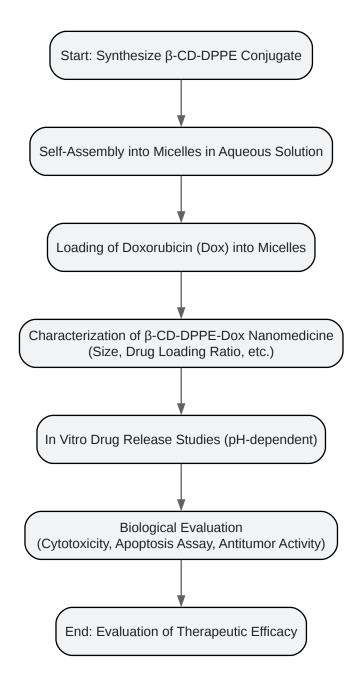
Role in Drug Development and Pharmaceutical Synthesis

DPPPE and its derivatives play a significant role in pharmaceutical synthesis beyond asymmetric hydrogenation. They are employed as ligands in various cross-coupling reactions, which are fundamental for constructing the complex carbon skeletons of many active pharmaceutical ingredients (APIs).[4] For instance, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions often utilize phosphine ligands to enhance catalyst stability and reactivity.[4]

Furthermore, DPPPE has been investigated for its potential in drug delivery systems. Its amphiphilic nature, when appropriately functionalized, allows for the formation of micelles that can encapsulate therapeutic agents. For example, doxorubicin-loaded nanomedicines have been prepared using β -cyclodextrin-DPPE conjugates, demonstrating pH-controlled drug release and effective inhibition of tumor growth.[5]

Experimental Workflow: Preparation of DPPPE-based Nanomedicine





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Workflow for the preparation and evaluation of a DPPPE-based nanomedicine.

Conclusion

DPPPE, particularly its chiral enantiomers, remains a valuable tool for researchers and professionals in drug development and chemical synthesis. Its commercial availability, coupled with its proven efficacy in asymmetric catalysis and emerging applications in drug delivery, underscores its importance. This guide provides a foundational understanding of its



procurement and a glimpse into its practical application, serving as a resource for leveraging DPPPE in the pursuit of novel chemical entities and therapeutic agents.

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